molecular formula C11H7F2NO2S B3033342 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1017480-58-8

2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B3033342
CAS RN: 1017480-58-8
M. Wt: 255.24 g/mol
InChI Key: NSMRBVMIPCZONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (DFTMC) is a fluorinated thiazole derivative with a wide range of applications in the fields of organic synthesis, pharmacology, and biochemistry. DFTMC is a valuable building block for the synthesis of various compounds and has been used in the synthesis of polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of various derivatives of thiazole and its analogs, which have potential applications in medical and industrial fields.

Scientific Research Applications

2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of various derivatives of thiazole and its analogs, which have potential applications in medical and industrial fields.
2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has been studied as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties. Additionally, 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has been used as a fluorescent probe for the detection of biological molecules.

Mechanism of Action

2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and the regulation of cell survival and proliferation. Additionally, 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to inhibit the expression of proinflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and the regulation of cell survival and proliferation. Additionally, 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to inhibit the expression of proinflammatory cytokines, such as TNF-α and IL-1β.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in laboratory experiments include its availability and ease of synthesis. Additionally, it has a wide range of applications in the fields of organic synthesis, pharmacology, and biochemistry. The main limitation of using 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in laboratory experiments is its low solubility in water, which can make it difficult to dissolve and use in experiments.

Future Directions

For research on 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid include further investigation into its anticancer and anti-inflammatory properties. Additionally, further research into its use as a fluorescent probe for the detection of biological molecules is needed. Other potential future directions for research include its use as an antioxidant and its potential use in the synthesis of polymers, dyes, and pharmaceuticals.

properties

IUPAC Name

2-(2,6-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c1-5-9(11(15)16)17-10(14-5)8-6(12)3-2-4-7(8)13/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMRBVMIPCZONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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